3-(Difluoromethyl)-1-ethyl-4-iodo-5-methyl-1h-pyrazole
Description
3-(Difluoromethyl)-1-ethyl-4-iodo-5-methyl-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with difluoromethyl, ethyl, iodo, and methyl groups
Properties
IUPAC Name |
3-(difluoromethyl)-1-ethyl-4-iodo-5-methylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2IN2/c1-3-12-4(2)5(10)6(11-12)7(8)9/h7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSGBXQXTCLOGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C(F)F)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction conditions often involve the use of metal catalysts such as copper or silver to facilitate the difluoromethylation process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of nanoscale catalysts, such as titanium dioxide, can enhance the reaction efficiency and reduce the reaction time . Additionally, the avoidance of organic solvents in the reaction steps can minimize environmental impact and reduce solvent recovery costs .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-ethyl-4-iodo-5-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cross-Coupling Reactions: The difluoromethyl group can participate in cross-coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium or nickel for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted pyrazoles, while cross-coupling reactions can produce complex difluoromethylated compounds .
Scientific Research Applications
3-(Difluoromethyl)-1-ethyl-4-iodo-5-methyl-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Agrochemicals: It can be used in the development of fungicides and herbicides due to its ability to inhibit specific enzymes in plants and fungi.
Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-ethyl-4-iodo-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity . In agrochemicals, it may interfere with metabolic pathways in plants or fungi, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Difluoromethyl)-1-ethyl-4-iodo-5-methyl-1H-pyrazole include:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
Difluoromethylated Aromatic Compounds: Used in pharmaceuticals and agrochemicals for their enhanced stability and bioactivity.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the difluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications .
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